

Spectroscopic Characterization of *tert*-Amylbenzene: A Technical Guide

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Compound of Interest

Compound Name: *tert*-Amylbenzene

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This guide provides a comprehensive overview of the key spectroscopic data for ***tert*-amylbenzene** (2-methyl-2-phenylbutane), a common organic compound. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into its molecular structure. This document is intended to serve as a valuable resource for the scientific community, aiding in the identification and characterization of this compound in various research and development applications.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. The ^1H and ^{13}C NMR data for ***tert*-amylbenzene** are summarized below.

^1H NMR Spectroscopic Data

The ^1H NMR spectrum of ***tert*-amylbenzene** exhibits distinct signals corresponding to the different proton environments in the molecule. The aromatic protons appear in the downfield region, while the aliphatic protons of the *tert*-amyl group are found in the upfield region.

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
7.32 - 7.12	Multiplet	5H	Ar-H
1.63	Quartet	2H	-CH ₂ -CH ₃
1.25	Singlet	6H	-C(CH ₃) ₂ -
0.65	Triplet	3H	-CH ₂ -CH ₃

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum provides information on the different carbon environments within **tert-amylbenzene**.

Chemical Shift (δ) ppm	Assignment
151.3	Ar-C (quaternary)
128.1	Ar-CH
126.3	Ar-CH
125.2	Ar-CH
37.9	C(CH ₃) ₂ -
37.1	-CH ₂ -CH ₃
28.8	-C(CH ₃) ₂ -
8.9	-CH ₂ -CH ₃

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of **tert-amylbenzene** is characterized by absorptions corresponding to aromatic C-H bonds, aliphatic C-H bonds, and aromatic C=C bonds.

Wavenumber (cm ⁻¹)	Intensity	Assignment
3088, 3061, 3028	Medium	Aromatic C-H Stretch
2968, 2876	Strong	Aliphatic C-H Stretch
1605, 1495, 1450	Medium to Strong	Aromatic C=C Stretch
764, 702	Strong	C-H Out-of-plane Bending (monosubstituted benzene)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization. The mass spectrum of **tert-amylbenzene** is consistent with its molecular formula, C₁₁H₁₆ (Molecular Weight: 148.24 g/mol).

Mass-to-Charge Ratio (m/z)	Relative Intensity (%)	Proposed Fragment
148	15	[M] ⁺ (Molecular Ion)
119	100	[M - C ₂ H ₅] ⁺
91	30	[C ₇ H ₇] ⁺ (Tropylium ion)
77	10	[C ₆ H ₅] ⁺ (Phenyl ion)

Experimental Protocols

The following are representative experimental protocols for the acquisition of the spectroscopic data presented.

NMR Spectroscopy

- Sample Preparation: Approximately 20-30 mg of **tert-amylbenzene** was dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution was then transferred to a 5 mm NMR tube.

- **^1H NMR Acquisition:** The spectrum was recorded on a 400 MHz spectrometer. A standard pulse sequence was used with an acquisition time of approximately 4 seconds and a relaxation delay of 1 second. A sufficient number of scans were acquired to ensure a good signal-to-noise ratio.
- **^{13}C NMR Acquisition:** The spectrum was recorded on the same 400 MHz spectrometer (operating at 100 MHz for ^{13}C). A proton-decoupled pulse sequence was utilized with a spectral width of approximately 240 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2 seconds.

Infrared (IR) Spectroscopy

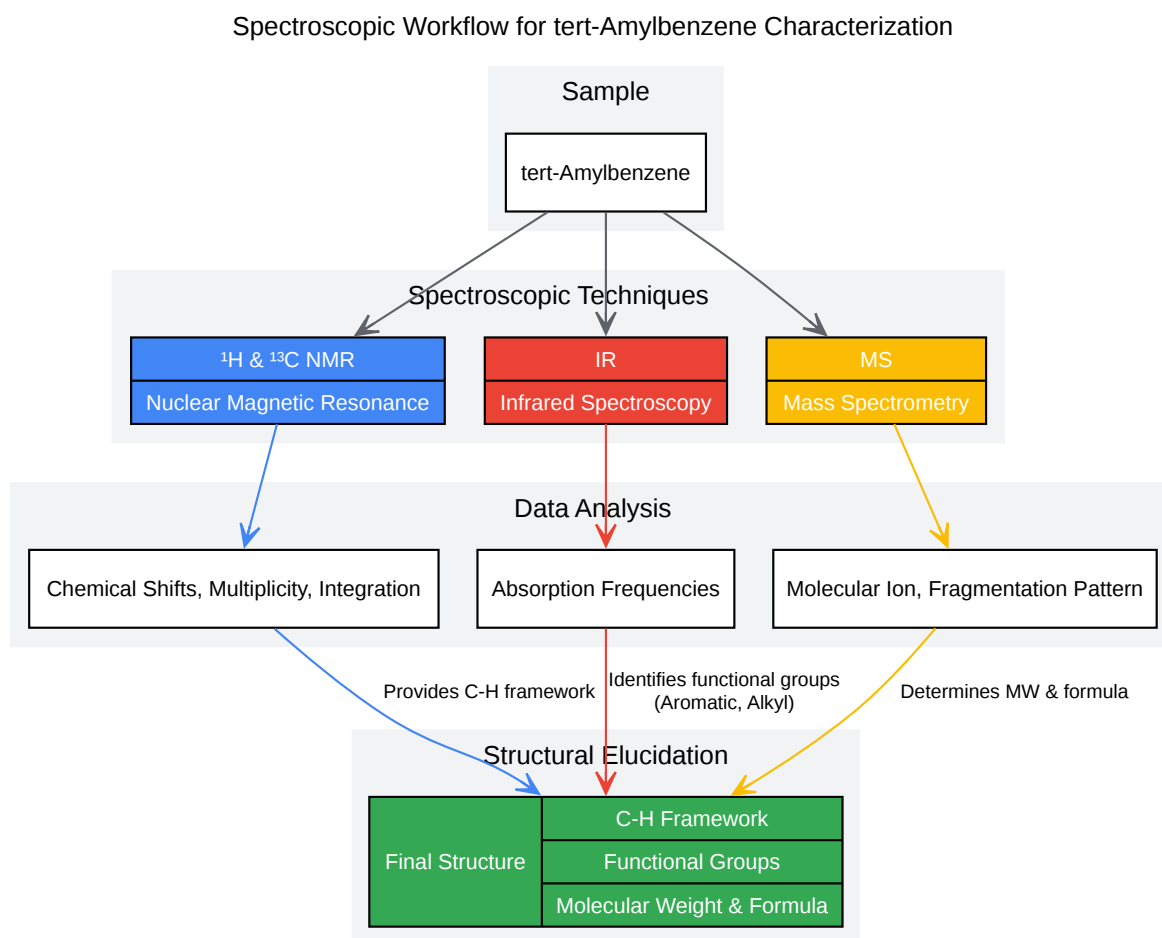
- **Sample Preparation:** A single drop of neat **tert-amylbenzene** was placed between two polished potassium bromide (KBr) salt plates to create a thin liquid film.
- **Data Acquisition:** The IR spectrum was obtained using a Fourier Transform Infrared (FTIR) spectrometer. The spectrum was recorded in the range of $4000\text{--}400\text{ cm}^{-1}$ with a resolution of 4 cm^{-1} . A background spectrum of the clean KBr plates was acquired and subtracted from the sample spectrum.

Mass Spectrometry (MS)

- **Sample Introduction:** A dilute solution of **tert-amylbenzene** in a volatile organic solvent (e.g., methanol or dichloromethane) was introduced into the mass spectrometer, often via a gas chromatograph (GC) for separation and purification.
- **Ionization:** The sample was ionized using Electron Ionization (EI) with a standard electron energy of 70 eV.
- **Analysis:** The resulting ions were separated based on their mass-to-charge ratio by a quadrupole mass analyzer and detected.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow of using NMR, IR, and MS to elucidate the structure of **tert-amylbenzene**.



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Caption: Workflow of Spectroscopic Characterization.

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